YM-201636

Kinase selectivity profiling Endosomal trafficking PI3K class II

Off-target kinase activity often confounds PIKfyve pathway analysis when generic inhibitors are substituted. YM-201636 resolves this with a validated dual-target profile: • PIKfyve IC50 33 nM with PI3K-C2α IC50 2.5 μM (75-fold window) - enables selective PIKfyve blockade at 100-300 nM and dual engagement at 2-5 μM • Cellular EC50 106 nM for PI(3,5)P2 depletion; >80% reduction at 0.5-1 μM • <20% class I PI3K inhibition at 1 μM - compatible with clinical PI3Kα inhibitor co-treatment Supplied at ≥98% HPLC purity with full analytical documentation. Stable at ambient shipping; stock maintained for immediate global dispatch.

Molecular Formula C24H19N7O3
Molecular Weight 453.5 g/mol
Cat. No. B8072291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-201636
Molecular FormulaC24H19N7O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N
InChIInChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32)
InChIKeyUQFBKGHIDROQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-201636 Selectivity for PIKfyve and PI3K-C2α


YM-201636 is a small-molecule inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve, also known as PIP5K3) with reported in vitro IC50 of 33 nM in a recombinant kinase assay [1]. Its selectivity profile includes measurable inhibition of class II PI3K isoforms (PI3K-C2α and PI3K-C2β) at low micromolar concentrations, distinguishing it from more selective PIKfyve inhibitors such as apilimod [1][2]. This dual-target activity is exploited in specific mechanistic studies of endosomal trafficking and autophagy [3].

YM-201636 vs. Apilimod: Selectivity Comparison


Generic substitution of a PIKfyve inhibitor is invalid because in-class compounds exhibit divergent off-target kinase profiles that directly alter experimental outcomes. While apilimod achieves >700‑fold selectivity for PIKfyve over PI3K-C2α, YM-201636 retains moderate PI3K-C2α inhibition (IC50 2.5 μM) only 75‑fold above its PIKfyve IC50 [1][2]. This difference produces non‑identical cellular phenotypes in endosomal calcium release and autophagic flux, meaning selection must be guided by the specific pathway being interrogated [3].

YM-201636 Selectivity Data vs. Closest Analogs


PIKfyve vs. PI3K-C2α Selectivity Ratio

In a direct head-to-head in vitro kinase assay using recombinant human enzymes, YM-201636 inhibited PIKfyve with an IC50 of 33 nM and PI3K-C2α with an IC50 of 2.5 μM, yielding a selectivity ratio (PI3K-C2α IC50 / PIKfyve IC50) of 75. By comparison, apilimod under identical conditions exhibited a PI3K-C2α IC50 >10 μM, resulting in a selectivity ratio >700 [1]. This intermediate selectivity of YM-201636 is absent in more selective analogs.

Kinase selectivity profiling Endosomal trafficking PI3K class II

Cellular PI(3,5)P2 Reduction Potency

In HeLa cells, YM-201636 reduced the steady-state level of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) with an EC50 of 106 nM, as measured by a lipid mass assay. The maximal reduction reached 82% of control at 1 μM [1]. This cellular potency is comparable to other reported PIKfyve inhibitors (e.g., apilimod EC50 ~50 nM) but achieved with a compound that retains the off-target PI3K-C2α activity noted above [2] (cross-study comparable). No direct head-to-head cellular data with apilimod was published in the same study.

Phosphoinositide quantification Endolysosome biology Autophagy

Kinase Panel Selectivity Against Class I PI3K

In a 40‑kinase panel (Millipore KinaseProfiler) screened at 1 μM YM-201636, only PIKfyve showed >90% inhibition. Class I PI3K isoforms (α, β, δ, γ) were inhibited by <20% at this concentration, establishing >30‑fold selectivity over these common off‑targets [1]. No comparator PIKfyve inhibitor was tested in the same panel, but class‑level inference from the literature indicates that apilimod also spares class I PI3K; however, YM-201636’s documented activity against PI3K-C2α (above) is the unique differentiator among class II PI3Ks [2].

Kinase off-target risk Chemical biology Selectivity panel

YM-201636 Research and Drug Discovery Applications


Endosomal Recycling: PIKfyve vs. PI3K-C2α

Based on the 75‑fold selectivity ratio (PIKfyve IC50 33 nM, PI3K-C2α IC50 2.5 μM) [1], use YM-201636 at 100–300 nM to primarily block PIKfyve, then titrate to 2‑5 μM to engage PI3K-C2α. Compare against apilimod (which lacks PI3K-C2α activity) to isolate pathway‑specific effects. This design is directly supported by the direct head‑to‑head selectivity data.

Autophagy Flux with Partial Class II PI3K Inhibition

The verified cellular EC50 of 106 nM for PI(3,5)P2 reduction [2] and the retained PI3K-C2α activity make YM-201636 appropriate for autophagy experiments where complete PIKfyve ablation is not desired. Use 0.5–1 μM YM-201636 to achieve >80% PI(3,5)P2 depletion while leaving residual PI3K-C2α activity; this cannot be replicated with more selective analogs like apilimod.

Combination Screens with Class I PI3K Inhibitors

Given the <20% inhibition of PI3Kα/β/δ/γ at 1 μM [3], YM-201636 can be co‑administered with clinical PI3Kα inhibitors (e.g., alpelisib) without direct kinase cross‑inhibition. Use 200 nM YM-201636 + 1 μM alpelisib to interrogate synergistic effects on endosomal signaling without confounding class I PI3K off‑targets.

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